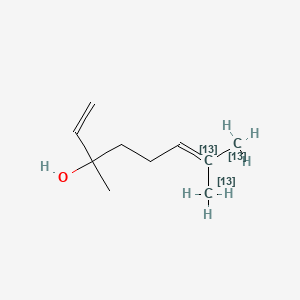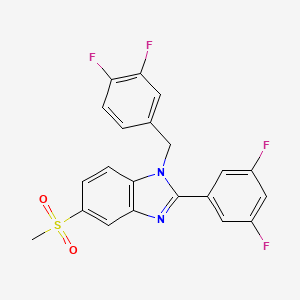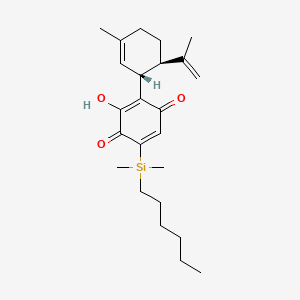
PD-L1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-L1-IN-3 is a small molecule inhibitor that targets the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein involved in the regulation of the immune system, particularly in the suppression of the immune response. By inhibiting PD-L1, this compound can enhance the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .
Preparation Methods
The synthesis of PD-L1-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
PD-L1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD-L1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PD-L1-IN-3 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells. This blockade removes the inhibitory signals that PD-L1 sends to T cells, allowing them to remain active and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein and the PD-1 receptor, which are key components of the immune checkpoint pathway .
Comparison with Similar Compounds
PD-L1-IN-3 is one of several small molecule inhibitors targeting the PD-L1 protein. Similar compounds include:
Incyte-001: Another small molecule inhibitor with a different chemical structure but similar mechanism of action.
Incyte-011: Known for its potent binding activity to PD-L1 and its ability to increase interferon-gamma production.
BMS-1001: Exhibits high binding affinity to PD-L1 and has been studied for its potential in cancer therapy.
Compared to these compounds, this compound may offer unique advantages in terms of its binding affinity, specificity, and pharmacokinetic properties. Further research is needed to fully understand its potential and how it compares to other PD-L1 inhibitors .
Properties
Molecular Formula |
C19H16ClFN2OS |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[[4-(aminomethyl)phenyl]methoxy]-4-(4-fluorophenyl)thiophene-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H |
InChI Key |
ARPPMPJCLFWQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)

![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)


![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)




![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)

